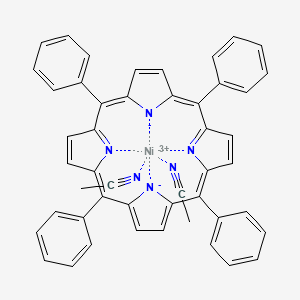
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+): is a coordination complex that features a nickel ion coordinated to a tetraphenylporphyrin ligand and two acetonitrile molecules. This compound is of significant interest in the field of materials science and coordination chemistry due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of acetonitrile. One common method involves the use of dichloromethane as a solvent under an inert atmosphere. The reaction conditions often include electrochemical processes and the addition of excess tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the electronic structure of the complex.
Reduction: The compound can also undergo reduction reactions, which can affect the coordination environment of the nickel ion.
Substitution: The acetonitrile ligands can be substituted by other ligands, altering the properties of the complex.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled atmospheric conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel coordination compounds with different ligands .
Scientific Research Applications
Chemistry: In chemistry, Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) is used as a model compound to study the electronic properties and reactivity of nickel porphyrin complexes. It is also used in the synthesis of other coordination compounds .
Biology: Nickel porphyrin complexes can serve as models for the active sites of certain enzymes .
Medicine: While direct medical applications of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are limited, its study can contribute to the development of nickel-based drugs and therapeutic agents .
Industry: In industry, the compound can be used in catalysis, particularly in processes involving the activation of small molecules. Its unique electronic properties make it a candidate for use in various catalytic applications .
Mechanism of Action
The mechanism by which Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) exerts its effects involves the coordination of the nickel ion to the tetraphenylporphyrin ligand and acetonitrile molecules. This coordination affects the electronic structure of the nickel ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+): Similar to Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+), but with pyridine ligands instead of acetonitrile.
Bis(dimethylformamide)(tetraphenylporphyrinato)nickel(1+): Features dimethylformamide ligands instead of acetonitrile.
Bis(ethanol)(tetraphenylporphyrinato)nickel(1+): Contains ethanol ligands instead of acetonitrile.
Uniqueness: The uniqueness of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) lies in its specific coordination environment and the electronic properties imparted by the acetonitrile ligands.
Properties
Molecular Formula |
C48H34N6Ni+ |
|---|---|
Molecular Weight |
753.5 g/mol |
IUPAC Name |
acetonitrile;nickel(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C2H3N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-3;/h1-28H;2*1H3;/q-2;;;+3 |
InChI Key |
YRWZBJIERIBUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















